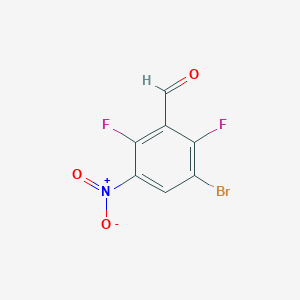

3-Bromo-2,6-difluoro-5-nitrobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-difluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NO3/c8-4-1-5(11(13)14)7(10)3(2-12)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUHXUZIPPGMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470439-98-4 | |

| Record name | 3-bromo-2,6-difluoro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2,6 Difluoro 5 Nitrobenzaldehyde

Strategic Approaches for Constructing the Polyfunctionalized Aromatic Core

The construction of the 3-bromo-2,6-difluoro-5-nitrobenzaldehyde core can be approached through several synthetic routes. The primary considerations involve the order of substituent introduction and the choice of starting materials. A logical approach involves the sequential functionalization of a simpler benzaldehyde (B42025) derivative or the derivatization of a pre-functionalized precursor.

A common and direct strategy involves the stepwise halogenation and nitration of a commercially available precursor. A plausible pathway begins with 2,6-difluorobenzaldehyde (B1295200). prepchem.com This starting material already possesses the desired fluorine substitution pattern.

The proposed synthetic sequence would be:

Electrophilic Bromination of 2,6-difluorobenzaldehyde: The first step would be the introduction of the bromine atom. In this reaction, the existing substituents guide the position of the incoming electrophile (Br⁺). The two fluorine atoms are ortho, para-directing, while the aldehyde group is a meta-director. The cumulative effect of these groups directs the bromination to the C3 and C5 positions.

Electrophilic Nitration of 3-Bromo-2,6-difluorobenzaldehyde (B1291627): The subsequent nitration of the brominated intermediate introduces the nitro group. The regiochemical outcome of this step is critical and is determined by the combined directing influence of the aldehyde, fluorine, and bromine substituents. As will be discussed in section 2.2.1, all four existing groups direct the incoming nitronium ion (NO₂⁺) to the C5 position, leading to the target molecule.

Standard conditions for these reactions are typically employed, as detailed in the table below.

| Transformation | Typical Reagents | Purpose |

|---|---|---|

| Bromination | Br₂, FeBr₃ or NBS, H₂SO₄ | Introduces the bromine atom via electrophilic aromatic substitution. |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Introduces the nitro group via electrophilic aromatic substitution, using the nitronium ion (NO₂⁺) as the electrophile. |

An alternative strategy involves the synthesis of a key intermediate, 3-bromo-2,6-difluorobenzaldehyde, from a different starting material, followed by the final nitration step. One documented method involves the directed ortho-metalation and formylation of 1-bromo-2,4-difluorobenzene (B57218). chemicalbook.com

The key steps in this approach are:

Lithiation: 1-Bromo-2,4-difluorobenzene is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C). The LDA selectively removes a proton from the position between the two fluorine atoms (the C3 position) due to the activating effect of the ortho-fluorine atom.

Formylation: The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group, yielding 3-bromo-2,6-difluorobenzaldehyde. chemicalbook.com

Nitration: This intermediate is then subjected to nitration as described previously to afford the final product.

This precursor derivatization route offers excellent control for establishing the initial 1,2,3,6-substitution pattern of the aldehyde, bromine, and fluorine atoms. Another potential, though less direct, route could involve diazotization of an amino-substituted precursor, such as 4-amino-3-bromo-2,5-difluorobenzaldehyde, followed by functional group interconversion, though achieving the specific 2,6-difluoro pattern would require a different starting material. prepchem.comchemicalbook.com

Control of Regioselectivity in Multi-Substituted Systems

Achieving the desired substitution pattern in a polysubstituted arene is fundamentally a challenge of controlling regioselectivity. The electronic properties of the substituents already present on the ring dictate the position of subsequent electrophilic attacks.

In the proposed synthesis, the nitration of 3-bromo-2,6-difluorobenzaldehyde is the key regiochemistry-determining step. The outcome is governed by the powerful and converging directing effects of the four existing substituents. Electrophilic aromatic substitution is influenced by both the activating/deactivating nature and the positional directing effects (ortho, para vs. meta) of the groups.

The directing effects of the substituents on the 3-bromo-2,6-difluorobenzaldehyde intermediate are summarized below.

| Substituent | Position | Classification | Directing Effect | Directed Position for Nitration |

|---|---|---|---|---|

| -CHO (Aldehyde) | C1 | Strongly Deactivating | Meta-Director | C5 |

| -F (Fluoro) | C2 | Deactivating | Ortho, Para-Director | C3 (blocked), C5 |

| -Br (Bromo) | C3 | Deactivating | Ortho, Para-Director | C5 |

| -F (Fluoro) | C6 | Deactivating | Ortho, Para-Director | C5 |

As the data indicates, all four substituents synergistically direct the incoming electrophile to the C5 position. The aldehyde group directs meta to itself, the C2-fluoro group directs para, the C6-fluoro group directs ortho, and the C3-bromo group directs ortho. This strong consensus makes the nitration highly regioselective, favoring the formation of this compound with minimal formation of other isomers.

Chemical reactions can be under either kinetic or thermodynamic control. The kinetic product is the one that forms fastest (lower activation energy), while the thermodynamic product is the most stable. nih.gov In many electrophilic aromatic substitutions, especially at lower temperatures, the product distribution reflects kinetic control.

For the nitration of 3-bromo-2,6-difluorobenzaldehyde, the overwhelming electronic preference for the C5 position suggests that the transition state leading to the C5-substituted sigma complex is significantly lower in energy than any other possible transition state. Therefore, the reaction is expected to be under strong kinetic control, yielding the 5-nitro isomer as the major product. While running the reaction at higher temperatures could potentially allow for equilibration towards a more thermodynamically stable isomer, it is unlikely in this case due to the irreversible nature of nitration and the strong electronic bias. nih.gov Instead, higher temperatures are more likely to increase the rate of undesirable side reactions, such as oxidation of the aldehyde group.

While classical electrophilic substitution appears effective for this specific target molecule, the synthesis of other complex polyhalogenated arenes can be challenging due to conflicting directing effects or steric hindrance. Modern synthetic chemistry has developed advanced methods for site-selective functionalization that can overcome these limitations.

These methods often rely on strategies other than the intrinsic electronic properties of the substrate, including:

Directed Ortho-Metalation (DoM): A directing group (e.g., amide, ether) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. This creates a nucleophilic site that can react with a wide range of electrophiles.

Transition-Metal-Catalyzed C-H Activation: Catalysts, often based on palladium, rhodium, or ruthenium, can selectively cleave a specific C-H bond, typically guided by a directing group, allowing for the introduction of new functional groups with high precision.

Although the synthesis of this compound is likely achievable through traditional methods, these advanced techniques provide powerful alternatives for constructing other highly substituted aromatic cores where regioselectivity is not as clearly defined.

Advanced Synthetic Techniques for Aromatic Compounds

The construction of the this compound framework and its subsequent derivatization rely on sophisticated synthetic methods that allow for precise control over bond formation and functional group manipulation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the linkage of aryl halides with various coupling partners. libretexts.orgmdpi.comnih.gov For a molecule like this compound, the C-Br bond is the primary site for such transformations.

The activation of the carbon-bromine (C-Br) bond is a critical step in palladium-catalyzed cross-coupling reactions. This process typically involves the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. ru.nlnih.gov The reactivity of the C-Br bond is generally intermediate between that of C-I and C-Cl bonds, making aryl bromides versatile substrates. ru.nl In the context of this compound, the C-Br bond at the C3 position is susceptible to oxidative addition. The electron-withdrawing nature of the adjacent fluorine atom at C2 and the nitro group at C5 can influence the electron density at the C-Br bond, potentially facilitating its activation.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govharvard.edu This would lead to the formation of a new carbon-carbon bond at the C3 position, introducing a variety of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Alternatively, the Sonogashira reaction allows for the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.govresearchgate.net This would introduce an alkynyl moiety at the C3 position of the benzaldehyde ring, a valuable functional group for further transformations.

The table below illustrates typical conditions for these cross-coupling reactions based on analogous aryl bromides.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(OAc)2 or Pd(PPh3)4 | PPh3, SPhos, etc. | K2CO3, Cs2CO3, K3PO4 | Toluene, Dioxane, DMF | 80-120 °C |

| Sonogashira | PdCl2(PPh3)2 | PPh3 | Et3N, piperidine | THF, DMF | Room Temp - 80 °C |

This table presents generalized conditions and specific optimization would be required for this compound.

While the C-Br bond is the more reactive site for standard palladium-catalyzed cross-coupling, the activation of carbon-fluorine (C-F) bonds is a growing area of research. nih.gov C-F bonds are significantly stronger than other carbon-halogen bonds, making their activation challenging. acs.org However, the presence of ortho-directing groups or specific ligand systems can facilitate this process. researchgate.netmdpi.com In this compound, the fluorine atoms at C2 and C6 are ortho to the aldehyde and bromine/nitro groups, respectively. While less likely to react under standard cross-coupling conditions that target the C-Br bond, the development of new catalytic systems could potentially enable selective C-F functionalization. Recent advancements have focused on the use of specialized ligands and nickel or palladium catalysts to achieve C-F bond activation, often requiring harsher reaction conditions than C-Br coupling. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. wikipedia.orgyoutube.comyoutube.com The presence of strongly electron-withdrawing groups, such as the nitro group and fluorine atoms in this compound, makes the aromatic ring susceptible to nucleophilic attack.

In SNAr reactions, halogens act as leaving groups. Counterintuitively, fluorine is often a better leaving group than bromine or chlorine in activated systems. wikipedia.orgnih.govlibretexts.org This is because the rate-determining step is typically the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex). nih.gov The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.orglibretexts.org

In this compound, the nitro group is para to the fluorine at C2 and ortho to the fluorine at C6. Both fluorine atoms are therefore highly activated towards SNAr. The strong electron-withdrawing effect of the nitro group delocalizes the negative charge of the Meisenheimer complex through resonance, stabilizing this intermediate and facilitating the reaction. nih.govnih.gov This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles.

Common nucleophiles used in SNAr reactions include:

O-Nucleophiles: Alcohols, phenols (alkoxides, phenoxides)

N-Nucleophiles: Amines, azides

S-Nucleophiles: Thiols (thiolates)

C-Nucleophiles: Stabilized carbanions

The table below shows examples of SNAr reactions on analogous fluoronitroaromatic compounds.

| Nucleophile | Product Type | Typical Conditions |

| Sodium Methoxide | Methoxy-substituted arene | CH3OH, reflux |

| Aniline (B41778) | Diaryl amine | K2CO3, DMF, 100 °C |

| Sodium Azide | Aryl azide | DMSO, 80 °C |

| Thiophenol | Diaryl sulfide | K2CO3, Acetone, reflux |

This table provides illustrative examples; specific conditions would need to be optimized for this compound.

The efficiency and selectivity of SNAr reactions are highly dependent on the reaction conditions.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. researchgate.netnih.govresearchgate.net Protic solvents can decrease the rate of reaction by solvating the nucleophile through hydrogen bonding. researchgate.net

Base: A base is often required to deprotonate the nucleophile, generating a more potent anionic nucleophile. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and organic bases like triethylamine (B128534) (Et3N). researchgate.net

Temperature: SNAr reactions are often performed at elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex. However, with highly activated substrates, reactions can sometimes proceed at or near room temperature.

Nucleophile Concentration: Higher concentrations of the nucleophile can increase the reaction rate.

By carefully controlling these parameters, it is possible to achieve selective substitution of one of the fluorine atoms in this compound, or to replace both under more forcing conditions. The relative reactivity of the C2-F versus the C6-F bond would depend on the interplay of steric and electronic factors, which would require experimental investigation.

Organometallic Reagent Chemistry (e.g., Lithium-Halogen Exchange)

Organometallic chemistry provides a versatile platform for the synthesis of functionalized aromatic compounds. One of the most prominent methods is the lithium-halogen exchange, a reaction that involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi). This reaction generates a highly reactive aryllithium species, which can then be quenched with an electrophile, like N,N-dimethylformamide (DMF), to introduce an aldehyde group.

The general mechanism for a lithium-halogen exchange followed by formylation is depicted below:

Ar-Br + R-Li → Ar-Li + R-Br

Ar-Li + (CH₃)₂NCHO → Ar-CHO

While this method is highly effective for many substituted aryl bromides, the synthesis of this compound via this route presents significant challenges. The presence of a nitro group (-NO₂) on the aromatic ring complicates the reaction, as organolithium reagents are strong nucleophiles and bases that can react with the nitro group itself, leading to undesired side products.

However, the principles of lithium-halogen exchange can be understood from its application in the synthesis of related compounds. The reaction is typically rapid, even at low temperatures, and the rate of exchange follows the trend I > Br > Cl. wikipedia.org Fluorine atoms on the aromatic ring are generally unreactive towards lithium-halogen exchange. wikipedia.org

An alternative organometallic approach for the synthesis of a related compound, 3-bromo-2,6-difluorobenzaldehyde (lacking the nitro group), involves directed ortho-lithiation. In this method, a strong lithium amide base, such as lithium diisopropylamide (LDA), is used to deprotonate a position ortho to a directing group. For the synthesis of 3-bromo-2,6-difluorobenzaldehyde, 1-bromo-2,4-difluorobenzene is treated with LDA at low temperatures, followed by the addition of DMF to introduce the aldehyde group. chemicalbook.com

| Methodology | Organometallic Reagent | Applicability to this compound | Key Considerations |

|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium (n-BuLi) | Challenging | Potential for side reactions with the nitro group. |

| Directed ortho-Lithiation | Lithium Diisopropylamide (LDA) | Potentially more viable | The directing effects of the fluorine and nitro groups would need to be carefully considered to ensure regioselectivity. |

Given the challenges associated with the nitro group, a successful synthesis of this compound using organometallic reagents would likely require careful optimization of reaction conditions, such as the use of very low temperatures and specific organolithium reagents, or the protection of the nitro group prior to the metal-halogen exchange.

Stereochemical Considerations in Synthesis (if applicable to chiral derivatives)

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical considerations are not directly applicable to its synthesis.

However, if this compound were to be used as an intermediate in the synthesis of a chiral downstream product, then the subsequent reaction steps would need to be designed to control the formation of the desired stereoisomer. For example, if the aldehyde group were to be reacted with a nucleophile to create a new chiral center, a stereoselective reaction would be necessary to produce a single enantiomer or diastereomer in excess. Such stereocontrol could be achieved through the use of chiral reagents, catalysts, or auxiliaries.

As there is no information in the scientific literature regarding the synthesis of chiral derivatives of this compound, a detailed discussion of stereochemical considerations remains hypothetical at this time.

Reactivity and Mechanistic Investigations of 3 Bromo 2,6 Difluoro 5 Nitrobenzaldehyde

Reactivity Profile of the Aldehyde Functionality

The aldehyde group (-CHO) in 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde is a primary site for various chemical modifications, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions and Condensations

The electrophilic carbon atom of the aldehyde is susceptible to attack by a wide array of nucleophiles. These reactions typically proceed through the formation of a tetrahedral intermediate. Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and imines.

Condensation reactions, which involve the initial nucleophilic addition followed by the elimination of a small molecule like water, are also characteristic of this aldehyde. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a base. Similarly, the Wittig reaction with phosphorus ylides provides a route to various substituted alkenes, converting the C=O bond into a C=C double bond.

Oxidation and Reduction Pathways

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion of this compound to the corresponding benzoic acid derivative can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and sodium chlorite (B76162) (NaClO2). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol, 3-Bromo-2,6-difluoro-5-nitrobenzyl alcohol. This is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminium hydride (LiAlH4). Catalytic hydrogenation can also be employed, although care must be taken to avoid reduction of the nitro group or cleavage of the carbon-halogen bonds under harsh conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Aromatic Ring

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of strong electron-withdrawing groups (the nitro group and fluorine atoms) that stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Mechanistic Details of Halogen Displacement (Fluorine vs. Bromine)

In SNAr reactions on polyhalogenated aromatic compounds, the leaving group ability of the halogens typically follows the order F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is often the initial attack of the nucleophile to form the Meisenheimer complex, which is facilitated by the high electronegativity of fluorine. However, the C-F bond is also the strongest carbon-halogen bond, making its cleavage in the subsequent step more difficult.

In the case of this compound, the situation is complex. While fluorine is generally a better leaving group in SNAr, the positions of the halogens relative to the activating nitro group are crucial. The bromine atom is para to one of the fluorine atoms and meta to the other and the nitro group. The fluorine atoms are ortho to the bromine and the nitro group. The strong activation provided by the ortho/para nitro group often dictates the regioselectivity. In practice, nucleophilic attack often leads to the displacement of the bromine atom. For example, in reactions with substituted anilines, the bromine at the 3-position is selectively displaced.

Role of the Nitro Group and Fluorine Atoms in SNAr Activation

The high reactivity of the aromatic ring in this compound towards nucleophiles is a direct consequence of the electronic effects of its substituents.

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly delocalizes the negative charge of the Meisenheimer complex, particularly when it is positioned ortho or para to the site of nucleophilic attack. This stabilization of the intermediate significantly lowers the activation energy of the reaction.

Fluorine Atoms (-F): The fluorine atoms also contribute to the activation of the ring. Their high electronegativity makes the aromatic ring electron-deficient and more susceptible to nucleophilic attack through a strong inductive effect (-I). Although they have a weak resonance donating effect (+R), the inductive withdrawal is dominant in this context.

The synergistic effect of the nitro group and the two fluorine atoms makes the aromatic ring exceptionally electrophilic and prone to SNAr reactions.

Competitive SNAr Pathways based on Substituent Position

The regioselectivity of SNAr reactions on this compound is determined by the relative activation of the different positions on the aromatic ring. The positions ortho and para to the strongly activating nitro group are the most favorable for nucleophilic attack.

The following table summarizes some observed SNAr reactions with this compound:

| Nucleophile | Displaced Halogen | Product |

| 4-(4-Methylpiperazin-1-yl)aniline | Bromine | 2,6-Difluoro-3-(4-(4-methylpiperazin-1-yl)phenylamino)-5-nitrobenzaldehyde |

| 4-(4-Ethylpiperazin-1-yl)aniline | Bromine | 3-((4-(4-Ethylpiperazin-1-yl)phenyl)amino)-2,6-difluoro-5-nitrobenzaldehyde |

Transition Metal-Catalyzed Reactivity of Aryl Halides

The aryl halide functionalities of this compound are prime sites for transition metal-catalyzed cross-coupling reactions. The relative reactivity of the C-Br and C-F bonds is a key consideration in predicting reaction outcomes.

Oxidative addition is a critical step in many cross-coupling catalytic cycles, where a low-valent transition metal complex inserts into a carbon-halogen bond. wikipedia.org The rate and selectivity of this process are influenced by the bond dissociation energy of the carbon-halogen bond and the electronic properties of the aromatic ring. For aryl halides, the bond strength typically follows the order C-F > C-Cl > C-Br > C-I. Consequently, oxidative addition to the C-Br bond is significantly more facile and occurs under milder conditions than addition to the more robust C-F bonds.

In the case of this compound, the C-Br bond is the most likely site for initial oxidative addition. The presence of electron-withdrawing groups (two fluorine atoms, a nitro group, and an aldehyde) renders the aromatic ring electron-deficient. libretexts.org This electronic characteristic generally accelerates the rate of oxidative addition for palladium and other transition metal catalysts. libretexts.org For polyhalogenated arenes, selectivity is often achieved at the more reactive halogen site. nih.gov For instance, in reactions of 1,4-dibromo-nitrobenzene, selective cross-coupling can be achieved at the C-Br bond ortho to the nitro group due to its higher electrophilicity. nih.gov A similar principle would apply to this compound, favoring initial reaction at the C-Br bond.

While C-F bond activation is more challenging, it is not impossible and can be achieved under specific catalytic conditions, often requiring more reactive catalyst systems or harsher reaction conditions. researchgate.net However, in a molecule containing both C-Br and C-F bonds, selective reaction at the C-Br bond is the overwhelmingly favored pathway.

| Bond Type | Relative Bond Dissociation Energy | Predicted Reactivity towards Oxidative Addition | Influencing Factors |

|---|---|---|---|

| C-Br | Lower | Highly Favored | Weaker bond, established reactivity in cross-coupling. |

| C-F | Higher | Disfavored | Stronger bond, requires specialized catalysts for activation. |

The choice of ligand in a transition metal catalyst plays a crucial role in modulating its activity and selectivity. nih.gov In the context of cross-coupling reactions involving electron-deficient aryl halides and nitroarenes, bulky, electron-rich phosphine (B1218219) ligands are often essential for achieving high catalytic efficiency. ccspublishing.org.cnmdpi.com

For Suzuki-Miyaura coupling reactions of nitroarenes, bulky biarylphosphine ligands such as BrettPhos have been shown to be particularly effective. ccspublishing.org.cnmdpi.com These ligands promote the crucial reductive elimination step and may also facilitate the initial oxidative addition. ccspublishing.org.cn In contrast, less bulky or more traditional phosphine ligands like PPh₃ or PCy₃ have been found to be ineffective in some cases. ccspublishing.org.cnmdpi.com

In polyhalogenated systems, ligands can influence the selectivity between different halogen sites. nih.gov Bulky ligands can promote "exhaustive functionalization" where the catalyst remains associated with the product of the first coupling and proceeds to a second oxidative addition at a nearby site. nih.gov However, by carefully selecting the ligand and reaction conditions, including the use of coordinating additives like DMSO, it is possible to favor mono-functionalization. nih.gov For this compound, a bulky biarylphosphine ligand would likely be required for efficient coupling at the C-Br bond, and with careful optimization, selective mono-arylation could be achieved.

| Ligand Type | Example | General Effect on Reactivity | Selectivity |

|---|---|---|---|

| Bulky Biarylphosphines | BrettPhos, tBu-BrettPhos | High catalytic activity for nitroarenes and electron-deficient substrates. ccspublishing.org.cnmdpi.com | Can be tuned to favor either mono- or di-functionalization in polyhalogenated systems. nih.gov |

| Traditional Phosphines | PPh₃, PCy₃ | Often ineffective for challenging substrates like nitroarenes. ccspublishing.org.cnmdpi.com | Lower activity may lead to poor selectivity. |

| N-Heterocyclic Carbenes (NHCs) | IPr | Effective in some cross-coupling reactions, can promote C-H activation. | Can influence regioselectivity in heteroaromatic systems. nih.gov |

Exploration of Other Reactive Sites and Transformations

Beyond the aryl halide positions, other functional groups on this compound offer avenues for different chemical transformations.

Hydrogen isotope exchange (HIE) is a valuable method for introducing deuterium (B1214612) or tritium (B154650) into organic molecules. nih.gov While directing groups are often used to achieve site-selective HIE, recent studies have shown that nitroaromatics can undergo HIE even on the aromatic ring itself. Silver-catalyzed deuteration of nitroaromatics using D₂O as the deuterium source has been reported. researchgate.netnih.govchemrxiv.org This method shows deuterium incorporation at positions ortho, meta, and para to the nitro group, suggesting a mechanism initiated by C-H activation. researchgate.netchemrxiv.org

For this compound, the single aromatic C-H bond is positioned ortho to the nitro group and meta to the bromine and an ortho-fluorine. Given the findings on silver-catalyzed HIE, it is plausible that this proton could be exchanged for a deuterium atom under similar catalytic conditions. researchgate.netchemrxiv.org The high electron deficiency of the ring may influence the rate of this exchange.

Nitroaromatic compounds are known to participate in radical reactions. They can form nitro radical-anions, which are key intermediates in many biological and chemical processes. nih.gov While these radical anions themselves are often unreactive as damaging species, they can be involved in electron transfer processes. nih.gov

Furthermore, the C-Br bond can be a precursor for radical generation. libretexts.org Homolytic cleavage of the C-Br bond, for instance, through the use of radical initiators like AIBN and a hydrogen atom source like tri-n-butyltin hydride, could lead to the formation of an aryl radical. libretexts.org This radical could then be trapped or participate in subsequent propagation steps. Additionally, reactions involving arylnitrile radical cations have been shown to cause denitration of nitroaromatic compounds through a radical mechanism. researchgate.net This points to the possibility of targeting the nitro group itself in radical transformations. Free-radical halogenation is another class of reactions, typically involving alkanes or alkyl-substituted aromatics under UV light, but variations exist that can generate halogen radicals for reaction with aromatic systems. wikipedia.org

Advanced Functionalization Strategies and Derivatizations

Orthogonal Functionalization of Multiple Halogen Sites

The presence of both bromine and fluorine atoms on the aromatic ring allows for orthogonal, or selective, functionalization. The significant difference in reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is the key to this selectivity, enabling stepwise modifications. nih.gov

Chemoselectivity can be achieved through two primary pathways: transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , the C-Br bond is substantially more reactive than the C-F bond. The general order of reactivity for carbon-halogen bonds in oxidative addition steps is C-I > C-Br > C-Cl > C-F. nih.gov This reactivity difference allows for the selective coupling of various groups at the bromine position while leaving the fluorine atoms intact. Reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Stille (with organostannanes) can be performed selectively at the C-Br bond.

Conversely, in nucleophilic aromatic substitution (SNAr) , the reactivity is governed by the electron-withdrawing power of activating groups (like the nitro group) and the electronegativity of the halogen. The fluorine atoms are strongly activated by the ortho and para nitro group, making them susceptible to displacement by nucleophiles (e.g., amines, alkoxides, thiolates). The C-F bond's strength is overcome by the stabilization of the Meisenheimer complex intermediate, which is favored by the highly electronegative fluorine. nih.gov Depending on the nucleophile and reaction conditions, the fluorine at C-2 (para to the nitro group) would be the most likely site for substitution.

Table 1: Comparison of Chemoselective Functionalization Pathways

| Reaction Type | Target Halogen | Rationale | Potential Reagents |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Bromine | Lower C-X bond dissociation energy of C-Br vs. C-F. nih.gov | Arylboronic acids (Suzuki), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig). |

The differential reactivity of the halogens enables a programmed, sequential approach to building molecular complexity. nih.gov A typical strategy involves an initial palladium-catalyzed cross-coupling reaction at the more reactive C-Br bond. The resulting product, now containing a new substituent at the 3-position and retaining the two fluorine atoms, can be subjected to a second, distinct transformation.

For example, a Suzuki-Miyaura coupling could first be used to introduce an aryl or heteroaryl group at the C-Br position. Following this, the fluorine atoms could be targeted. While C-F bond activation in cross-coupling is challenging, specialized catalytic systems or harsher reaction conditions can sometimes achieve this. A more common subsequent step would be to utilize the retained fluorine atoms as sites for SNAr. This two-step sequence (cross-coupling followed by SNAr) allows for the controlled and predictable introduction of three different substituents onto the aromatic ring.

Illustrative Sequential Reaction Scheme:

Step 1 (C-Br Functionalization): 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde reacts with an organoboron reagent (Ar-B(OH)₂) under palladium catalysis to yield 3-Aryl-2,6-difluoro-5-nitrobenzaldehyde.

Step 2 (C-F Functionalization): The product from Step 1 reacts with a nucleophile (e.g., morpholine) via SNAr to displace one of the activated fluorine atoms, yielding a di-substituted product.

Post-Synthetic Modification of the Aldehyde Group for Complex Molecule Synthesis

The aldehyde group is a versatile functional handle that can be transformed into a wide array of other functionalities. These modifications are typically performed after functionalizing the halogen sites, though the order can be altered depending on the desired final product and functional group compatibility.

Common transformations of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or sodium chlorite (B76162) (NaClO₂).

Reduction: Selective reduction to a primary alcohol is achievable with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to form a new C-N bond, yielding a substituted benzylamine.

Olefinations: Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into an alkene, allowing for carbon chain extension.

Condensation Reactions: Knoevenagel or Henry condensations with active methylene (B1212753) compounds or nitroalkanes, respectively, form new C-C bonds and introduce further functionality.

Table 2: Potential Modifications of the Aldehyde Group

| Reaction Class | Reagent Example(s) | Resulting Functional Group |

|---|---|---|

| Oxidation | Sodium chlorite (NaClO₂) | Carboxylic Acid |

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol |

| Reductive Amination | Amine (R₂NH), NaBH(OAc)₃ | Tertiary Amine |

| Wittig Olefination | Phosphonium ylide (Ph₃P=CHR) | Alkene |

Introduction of New Functional Groups via Directed Metallation or C-H Activation

Introducing a functional group at the C-4 position, the only available C-H bond on the ring, is a significant challenge due to the steric crowding and the deactivating effect of the surrounding electron-withdrawing groups. However, advanced techniques like directed metallation or C-H activation could potentially achieve this.

Directed ortho-Metallation (DoM) relies on a directing group to position a strong base (typically an organolithium reagent) to deprotonate a specific C-H bond. baranlab.org In this molecule, the aldehyde, nitro, and fluoro groups are all potential directing metalation groups (DMGs). baranlab.org The C-4 proton is activated by the adjacent strong electron-withdrawing nitro group, which lowers its pKa. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could generate a lithiated intermediate. This intermediate can then be trapped with an electrophile (e.g., iodine, trimethylsilyl (B98337) chloride, or carbon dioxide) to install a new functional group at C-4.

Transition-metal-catalyzed C-H activation is an alternative approach where a metal catalyst, often palladium or iridium, directly cleaves a C-H bond to form a C-metal bond, which can then undergo further reaction. nih.govnih.gov Achieving site-selectivity at the C-4 position would be difficult and require a carefully designed directing group and catalytic system to overcome the electronic and steric factors. nih.govyoutube.com

Synthesis of Heterocyclic Frameworks Incorporating the Substituted Benzaldehyde (B42025) Moiety

The aldehyde functionality is a cornerstone in the synthesis of numerous heterocyclic systems. By reacting this compound with appropriate bifunctional reagents, the benzaldehyde moiety can be incorporated into a new ring system.

Examples of such syntheses include:

Friedländer Annulation: Reaction with a 2-aminoaryl ketone or aldehyde in the presence of an acid or base catalyst can construct a substituted quinoline (B57606) ring.

Gewald Reaction: Condensation with an α-cyano ester and elemental sulfur in the presence of a base can yield a highly substituted 2-aminothiophene.

Hantzsch Dihydropyridine (B1217469) Synthesis: A multi-component reaction with a β-ketoester, an enol ether, and an ammonia (B1221849) source can form a dihydropyridine core, a privileged scaffold in medicinal chemistry.

Pictet-Spengler Reaction: This reaction requires the initial conversion of the aldehyde to a phenethylamine (B48288) derivative (e.g., via Henry reaction followed by reduction). The subsequent acid-catalyzed cyclization would yield a tetrahydroisoquinoline framework.

These reactions demonstrate the utility of this compound as a precursor for generating complex, polycyclic molecules with potential applications in materials science and pharmaceutical research.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Aryl-2,6-difluoro-5-nitrobenzaldehyde |

| Lithium diisopropylamide (LDA) |

| Morpholine |

| Palladium |

| Iridium |

| Potassium permanganate |

| Sodium chlorite |

| Sodium borohydride |

| Lithium aluminum hydride |

| Quinoline |

| 2-Aminothiophene |

| Dihydropyridine |

Computational and Theoretical Studies of 3 Bromo 2,6 Difluoro 5 Nitrobenzaldehyde

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties that govern the behavior of 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde. These theoretical approaches allow for a detailed examination of its molecular geometry, orbital energies, and charge distribution, which are critical for predicting its chemical reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules with high accuracy. arxiv.orgnih.gov For this compound, geometry optimization is typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p). nih.govmdpi.com This process calculates the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net

The optimization process reveals the extent of steric hindrance and electronic repulsion between the adjacent bromo, fluoro, and aldehyde groups. The bulky bromine atom and the highly electronegative fluorine and nitro groups influence the planarity of the benzene (B151609) ring and the orientation of the aldehyde group. Theoretical calculations for similar substituted benzaldehydes have demonstrated that such methods can accurately predict these geometric parameters. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C-Br | ~1.89 | Carbon-Bromine bond length |

| C-F (ortho) | ~1.35 | Carbon-Fluorine bond length adjacent to aldehyde |

| C-F (meta) | ~1.34 | Carbon-Fluorine bond length adjacent to bromine |

| C-N (nitro) | ~1.48 | Carbon-Nitrogen bond length of the nitro group |

| C=O (aldehyde) | ~1.21 | Carbon-Oxygen double bond in the aldehyde group |

| **Bond Angles (°) ** | ||

| C-C-Br | ~121 | Angle involving the bromine substituent |

| C-C-F (ortho) | ~119 | Angle involving the ortho-fluorine substituent |

| C-C-NO2 | ~118 | Angle involving the nitro substituent |

| Dihedral Angles (°) | ||

| O=C-C=C | ~0 or ~180 | Angle defining the orientation of the aldehyde group relative to the ring, indicating planarity or slight torsion |

Note: These values are representative estimates based on DFT calculations for structurally similar halogenated and nitrated aromatic aldehydes. Actual values would require specific computation for the title compound.

Analysis of Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For this compound, the presence of the strongly electron-withdrawing nitro group and electronegative halogen atoms is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. The HOMO-LUMO gap can be calculated using DFT, and this value helps in understanding the molecule's potential for charge transfer within itself and its interactions with other species. nih.govresearchgate.net

Natural Bond Orbital (NBO) or Mulliken population analysis can be used to determine the distribution of electronic charge on each atom. This analysis typically reveals a significant positive charge on the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, making them susceptible to nucleophilic attack. The aldehyde carbon also carries a partial positive charge, marking it as an electrophilic center.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -7.0 to -8.0 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -3.5 to -4.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~3.0 to 4.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com |

Note: Values are typical ranges for nitroaromatic compounds calculated via DFT and can vary based on the specific functional and basis set used.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. solidstatetechnology.us

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule's normal modes. nih.govnih.gov For this compound, characteristic vibrational frequencies for key functional groups can be assigned. For instance, the C=O stretching of the aldehyde group, the symmetric and asymmetric stretching of the NO2 group, and the C-F and C-Br stretching vibrations can all be predicted. mdpi.comresearchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). liverpool.ac.uknih.gov These calculations provide theoretical spectra that can aid in the assignment of experimental peaks. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, reflecting the inductive and resonance effects of the various substituents on the aromatic ring. acs.orgnih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| Vibrational Frequencies | Aldehyde C=O Stretch | ~1710 - 1730 |

| Nitro NO₂ Asymmetric Stretch | ~1530 - 1560 | |

| Nitro NO₂ Symmetric Stretch | ~1340 - 1360 | |

| C-F Stretch | ~1200 - 1270 | |

| ¹³C NMR Chemical Shifts | Aldehyde C=O | ~185 - 190 |

| C-NO₂ | ~145 - 150 | |

| C-Br | ~110 - 115 | |

| C-F | ~155 - 165 (with C-F coupling) | |

| ¹H NMR Chemical Shifts | Aldehyde CHO | ~9.9 - 10.2 |

| Aromatic CH | ~8.0 - 8.5 |

Note: These are estimated values based on DFT calculations for analogous structures. Experimental conditions can influence actual observed values.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry provides indispensable tools for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Computational Study of SNAr Pathways and Regioselectivity

The title compound is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the presence of the powerful electron-withdrawing nitro group. nih.govresearchgate.net An incoming nucleophile can potentially displace either the bromine or one of the fluorine atoms. DFT calculations can be used to model the reaction pathways for these substitutions. acs.orgresearchgate.net

The mechanism typically proceeds via a two-step addition-elimination process, involving a high-energy intermediate known as a Meisenheimer complex. acs.org Computational modeling can determine the activation energies for the formation of the different possible Meisenheimer complexes (attack at C-Br, C-F ortho, or C-F meta). The pathway with the lowest activation energy barrier is the most kinetically favorable.

Regioselectivity is determined by the relative stability of the transition states leading to these intermediates. Generally, in SNAr reactions of polyhalogenated arenes, the position ortho or para to the nitro group is most activated. nih.gov Computational studies can precisely quantify the energy differences between the pathways, predicting which halogen is the preferred leaving group and at which position substitution will occur. strath.ac.uk

Energetics of Halogen Activation and Bond Dissociation

The strength of the carbon-halogen bond is a critical factor in SNAr reactions, as the cleavage of this bond occurs in the second, often fast, step of the reaction. Bond Dissociation Energy (BDE) is a measure of the energy required to break a bond homolytically. quora.com DFT methods can be employed to calculate the BDEs for the C-Br and C-F bonds in this compound. researchgate.netresearchgate.net

Generally, the C-F bond is significantly stronger than the C-Br bond. However, in the context of the SNAr mechanism, the stability of the intermediate and the ability of the halogen to act as a leaving group are more critical than the homolytic BDE. The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the C-X bond cleavage. nih.gov Nevertheless, calculating the energetics associated with the C-X bonds provides a more complete picture of the molecule's reactivity profile.

Intermolecular Interaction Analysis (Theoretical)

Theoretical analysis of this compound would focus on understanding the non-covalent forces that govern its behavior in the solid state and in solution. These interactions are crucial for crystal engineering and the design of materials with specific properties. sigmaaldrich.com The primary intermolecular forces expected for this molecule include halogen bonding, hydrogen bonding, and π-effects.

The prediction of supramolecular assembly for this compound involves the computational analysis of various potential non-covalent interactions (NCIs). sigmaaldrich.com The molecule's distinct functional groups are all expected to participate in forming a stable crystal lattice.

Halogen Bonding: The bromine atom on the aromatic ring is a prime candidate for forming halogen bonds. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In this molecule, the bromine could interact with the oxygen atoms of the nitro or aldehyde groups of neighboring molecules. Studies on other halogen-substituted compounds show that these interactions can be a dominant force in directing supramolecular assembly, often being comparable in strength to hydrogen bonds. nih.govrsc.org Theoretical calculations using methods like Density Functional Theory (DFT) would be employed to calculate the geometry and energy of these halogen bonds. rsc.org

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···F hydrogen bonds are anticipated. The aldehydic proton and the aromatic proton can act as weak donors, interacting with the oxygen atoms of the nitro and aldehyde groups or the fluorine atoms on adjacent molecules. The analysis of similar structures, such as bromo-dimethoxybenzaldehydes, has shown that weak C-H···O interactions play a significant role in stabilizing the crystal structure. scielo.br

π-π Stacking: The electron-deficient aromatic ring of this compound, due to the presence of electron-withdrawing nitro and halogen substituents, can participate in π-π stacking interactions. These interactions would likely occur in an offset or parallel-displaced fashion to minimize electrostatic repulsion and maximize van der Waals forces.

The interplay of these various non-covalent interactions would ultimately determine the final three-dimensional supramolecular architecture. Computational prediction of the crystal structure would involve exploring the potential energy surface to find the most thermodynamically stable packing arrangement.

Table 1: Predicted Non-covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Energy (kJ/mol) | Significance in Supramolecular Assembly |

| Halogen Bond | C-Br | O=C (aldehyde), O=N (nitro) | -15 to -25 | Highly directional, strong influence on crystal packing |

| Hydrogen Bond | C-H (aldehyde) | O=C, O=N, F-C | -5 to -10 | Contributes to lattice stabilization |

| Hydrogen Bond | C-H (aromatic) | O=C, O=N, F-C | -2 to -8 | Further stabilizes the overall structure |

| π-π Stacking | Aromatic Ring | Aromatic Ring | -10 to -20 | Important for creating layered structures |

Note: The energy values are hypothetical and represent typical ranges for these types of interactions as seen in analogous compounds. Specific computational studies are required to determine the precise values for this compound.

Predictive Modeling for Rational Synthetic Design

Predictive modeling, primarily through quantum chemical calculations, is a powerful tool for the rational design of synthetic pathways involving this compound. nrel.gov Computational methods can provide insights into the molecule's reactivity, helping to predict the outcomes of reactions and optimize conditions.

For instance, DFT calculations can be used to model the transition states of potential reactions, such as nucleophilic aromatic substitution or the transformation of the aldehyde group. bohrium.com By calculating the activation energies for different reaction pathways, chemists can predict which reactions are more likely to occur and under what conditions. bohrium.com This is particularly useful for a polysubstituted molecule like this compound, where multiple reaction sites could compete.

Computational studies on substituted benzaldehydes have shown that the nature and position of substituents significantly affect the reactivity of the aldehyde group and the aromatic ring. nih.gov Predictive modeling for this specific compound could explore:

Site Selectivity: Determining the most likely site for nucleophilic or electrophilic attack. The MEP map would indicate that the aldehydic carbon is a primary electrophilic site, while the oxygen atoms are nucleophilic. The aromatic ring's reactivity towards substitution would be influenced by the directing effects of the existing bromo, fluoro, and nitro groups.

Reaction Mechanisms: Elucidating the step-by-step mechanism of a reaction. For example, in the synthesis of derivatives from the aldehyde group, computational modeling can help understand the formation of intermediates and transition states. acs.org

Spectroscopic Properties: Predicting spectroscopic data such as NMR chemical shifts, which can aid in the characterization of synthetic products. researchgate.net

By simulating the electronic and structural properties of reactants, intermediates, and products, predictive modeling enables a more efficient and targeted approach to synthesis, reducing the need for extensive trial-and-error experimentation.

Table 2: Application of Predictive Modeling in the Synthesis of this compound Derivatives

| Parameter to be Modeled | Computational Method | Application in Synthetic Design |

| Reaction Pathway Energetics | DFT (Transition State Search) | Predicts the feasibility of a reaction and identifies the lowest energy pathway. |

| Site Reactivity | MEP, Fukui Functions | Identifies the most reactive sites for nucleophilic or electrophilic attack, guiding regioselectivity. |

| Substituent Effects | Hammett Analysis (Computed) | Predicts how modifying substituents will affect reaction rates and equilibria. nih.gov |

| Thermodynamic Properties | DFT (Frequency Calculations) | Determines the relative stability of reactants, products, and intermediates. |

Note: This table provides examples of how predictive modeling could be applied. Specific calculations would be necessary to generate data for actual synthetic routes.

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Building Block for Diverse Polyfunctionalized Aromatic Scaffolds

The unique substitution pattern of 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde makes it an excellent starting material for the construction of diverse polyfunctionalized aromatic scaffolds. The presence of electron-withdrawing nitro and difluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the selective replacement of the halogen substituents by a variety of nucleophiles, thereby introducing new functional groups onto the aromatic core.

The bromine atom, for instance, can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. myskinrecipes.comaromsyn.com These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors.

Furthermore, the aldehyde group is a versatile functional handle that can undergo a wide array of chemical transformations. These include, but are not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig) to form larger, more complex structures. myskinrecipes.comacs.orgrsc.org The nitro group can be reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation, adding another layer of synthetic utility. myskinrecipes.comresearchgate.netacs.orgresearchgate.net

The combination of these reactive sites allows for a programmed, stepwise functionalization of the aromatic ring, providing access to a wide range of highly substituted benzene (B151609) derivatives that are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. innospk.comguidechem.comnih.gov

Precursor for the Synthesis of Complex Organic Molecules

The inherent reactivity of its functional groups positions this compound as a valuable precursor for the synthesis of complex organic molecules. Halogenated nitroaromatics are important intermediates in the production of a variety of high-value chemical products. researchgate.netacs.orgresearchgate.net The selective hydrogenation of the nitro group to an aniline (B41778) derivative is a common transformation that opens up a plethora of synthetic possibilities. researchgate.netacs.orgresearchgate.net

The presence of multiple halogens, specifically bromine and fluorine, allows for differential reactivity. For instance, the bromine atom can be selectively targeted in cross-coupling reactions while the more inert fluorine atoms remain intact, or vice versa, depending on the reaction conditions. This differential reactivity is a powerful tool in the strategic assembly of complex molecules.

Nitroaromatic compounds, in general, are widely used as starting materials in the synthesis of a diverse range of products, including pharmaceuticals, dyes, and pesticides. nih.gov The electron-withdrawing nature of the nitro group also influences the reactivity of the other substituents on the ring, which can be exploited in multi-step synthetic sequences. libretexts.org

Potential in Materials Science Research

While specific applications of this compound in materials science are not extensively documented, its structural features suggest potential in this field. For example, substituted benzaldehydes can be used as comonomers in the synthesis of functional polymers. acs.orgresearchgate.netthieme-connect.com The copolymerization of phthalaldehyde with electron-deficient benzaldehydes has been shown to be sensitive to the electronic properties of the benzaldehyde (B42025) monomer. acs.org The highly electron-deficient nature of this compound could impart unique properties to such copolymers. Benzaldehyde-based polymers have also been investigated for applications requiring thermal stability and flame retardancy. ontosight.ai

Furthermore, fluorinated aromatic compounds are of significant interest in the field of liquid crystals. google.comresearchgate.netnih.govrsc.orgresearchgate.net The incorporation of fluorine atoms into the molecular structure can significantly influence key properties such as dielectric anisotropy, viscosity, and mesophase behavior. researchgate.netrsc.orgresearchgate.net The polarity and steric effects of the fluorine substituents can be tailored to achieve desired liquid crystalline properties for display applications. rsc.orgresearchgate.net The polyfunctional nature of this compound could allow for its incorporation into more complex liquid crystal architectures.

The presence of fluorine and nitro groups also suggests potential use in the development of advanced polymers and coatings with improved thermal and chemical resistance. chemimpex.com

Applications in Radiochemistry Synthesis

Precursors with similar functionalities to this compound have relevance in the field of radiochemistry, particularly for the synthesis of positron emission tomography (PET) tracers. The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into aromatic rings is a common strategy for creating PET imaging agents. proquest.comacs.orgnih.gov

Nucleophilic aromatic substitution is a key method for ¹⁸F-labeling, where a leaving group on an electron-deficient aromatic ring is displaced by [¹⁸F]fluoride. acs.orgnih.govresearchgate.net The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group, is often a requirement to activate the ring for this reaction. acs.orgnih.gov Therefore, a precursor molecule structurally related to this compound, but with a suitable leaving group (such as a nitro group or a trimethylammonium salt) in place of one of the fluorines or the bromine, could potentially be used for ¹⁸F-labeling.

The synthesis of radiolabeled compounds is a meticulous process that involves combining raw materials to create a new chemical structure for in vivo tracking and imaging. uochb.czmoravek.comresearchgate.netresearchgate.net The ability to introduce ¹⁸F into complex molecules is crucial for the development of new diagnostic tools in medicine. nih.gov

Green Chemistry Principles in the Synthesis and Application of 3 Bromo 2,6 Difluoro 5 Nitrobenzaldehyde

Development of Sustainable Synthetic Methodologies

Sustainable synthetic methodologies focus on creating chemical processes that are not only efficient in producing the desired product but also benign in their environmental footprint. This involves a critical evaluation of starting materials, reagents, and reaction pathways to minimize harm and maximize resource efficiency.

A primary goal of green chemistry is to design synthetic pathways that produce minimal or no hazardous waste. Traditional multi-step syntheses of highly substituted aromatic compounds often involve the use of stoichiometric reagents that are not incorporated into the final product, leading to significant waste streams. For instance, classical nitration reactions using a mixture of nitric and sulfuric acids generate large quantities of acidic waste that require neutralization, a process that itself generates substantial salt waste.

To address this, research is focused on developing catalytic and more selective reaction systems. In the context of synthesizing 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde, this would involve exploring alternatives to traditional nitration and bromination methods. For example, the use of solid acid catalysts for nitration can eliminate the need for corrosive and difficult-to-recycle strong acids. Similarly, employing catalytic bromination methods can reduce the formation of unwanted by-products and simplify purification processes. The overarching goal is to design a synthesis where the majority of the atoms from the reactants are incorporated into the final product, a concept further explored under atom economy.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those where most of the atoms of the reactants are incorporated into the final molecule, resulting in minimal by-products. Addition and rearrangement reactions are inherently 100% atom-economical.

In the synthesis of this compound, achieving high atom economy would involve the careful selection of each reaction step. For example, instead of a substitution reaction that generates a leaving group as a by-product, an addition reaction to a suitable precursor could be envisioned, although this is often challenging for aromatic systems. A more practical approach is to optimize existing substitution reactions to minimize the mass of the leaving groups and to use catalytic reagents instead of stoichiometric ones. The development of catalytic cycles where the active species is regenerated and reused is a key strategy in maximizing atom economy and reducing waste.

Implementation of Environmentally Benign Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, including water, supercritical fluids, or even conducting reactions in the absence of a solvent.

Conducting reactions without a solvent or in water offers significant environmental benefits. Solvent-free reactions, often facilitated by grinding solid reactants together or by microwave irradiation, can lead to shorter reaction times, higher yields, and simplified work-up procedures. For the synthesis of this compound, exploring solvent-free conditions for steps like bromination using solid-supported reagents (e.g., N-bromosuccinimide on alumina) could be a viable green alternative.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic compounds have low solubility in water, techniques such as the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. Developing water-based protocols for the nitration or other steps in the synthesis of this compound would represent a significant advancement in the sustainability of its production.

In cases where a solvent is necessary, green chemistry promotes the use of less hazardous and more recyclable alternatives. Ionic liquids (ILs) and deep eutectic solvents (DESs) are two classes of solvents that have gained attention for their green credentials. nih.govrsc.org

Ionic liquids are salts that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution and exposure risks. nih.gov Their properties can be tuned by modifying the cation and anion, allowing for the design of ILs that can act as both solvent and catalyst for specific reactions, such as aromatic nitration. nih.govresearchgate.net

Deep eutectic solvents are mixtures of a quaternary ammonium (B1175870) salt with a hydrogen bond donor. rsc.org They share many of the desirable properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. rsc.org DESs have been successfully employed as media for various organic reactions, including electrophilic aromatic substitutions like bromination, and could offer a sustainable alternative to conventional solvents in the synthesis of this compound. rsc.org

Energy-Efficient Synthetic Processes

Microwave-assisted organic synthesis (MAOS) is a prominent example of an energy-efficient technique. chemicaljournals.com Microwave irradiation can rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields. chemicaljournals.com This technology has been successfully applied to a variety of organic transformations, including nitration and other electrophilic aromatic substitutions, and could be a valuable tool for the energy-efficient synthesis of this compound.

Another approach to improving energy efficiency is the use of continuous flow chemistry. contractpharma.comewadirect.com In a flow reactor, reactants are continuously pumped through a heated and pressurized tube. This allows for precise control over reaction parameters, improved heat transfer, and enhanced safety, particularly for highly exothermic reactions like nitration. ewadirect.com Flow chemistry can also lead to higher throughput and more consistent product quality, making it an attractive technology for the industrial-scale production of fine chemicals. contractpharma.comewadirect.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, which can enhance reaction rates and selectivity. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the general principles of this technology suggest significant potential benefits.

For structurally related compounds, microwave irradiation has been shown to be effective. For instance, the synthesis of various substituted pyrimidines and quinolines has been successfully achieved with improved efficiency under microwave conditions. nih.govresearchgate.net These examples highlight the potential for developing a rapid and efficient microwave-assisted protocol for the nitration and bromination of a difluorobenzaldehyde precursor to yield this compound. The key advantages would be a reduction in energy consumption and potentially the use of less hazardous solvents.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, creating localized hot spots with extremely high temperatures and pressures. This can lead to a significant enhancement in reaction rates and yields. researchgate.netmdpi.com The application of ultrasound is considered a green chemistry approach due to its energy efficiency and often milder reaction conditions.

While direct reports on the ultrasound-assisted synthesis of this compound are scarce, the successful application of sonochemistry to the synthesis of other halogenated and nitrated aromatic compounds provides a strong basis for its potential use. researchgate.net For example, the synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives was achieved rapidly and efficiently under ultrasound irradiation. researchgate.net A proposed sonochemical synthesis of this compound could involve the sonication of 2,6-difluorobenzaldehyde (B1295200) with a nitrating agent and a brominating source, potentially leading to a faster and more energy-efficient process compared to conventional methods.

| Parameter | Conventional Synthesis | Potential Ultrasound-Assisted Synthesis |

| Reaction Time | Several hours | Minutes to a few hours mdpi.com |

| Energy Consumption | High | Low to moderate |

| Reaction Temperature | Often elevated | Near ambient |

| Yield | Variable | Potentially higher |

Mechanochemistry in Organic Synthesis

Mechanochemistry, or synthesis via mechanical force (e.g., ball milling), offers a solvent-free or low-solvent approach to chemical reactions. This technique aligns well with the principles of green chemistry by minimizing waste and avoiding the use of hazardous solvents. The energy input is mechanical, which can lead to different reaction pathways and selectivities compared to traditional solution-phase chemistry.

Although specific mechanochemical routes to this compound have not been detailed in the literature, the general applicability of mechanochemistry to a wide range of organic transformations, including halogenation and nitration of aromatic systems, suggests its feasibility. A potential mechanochemical approach would involve the co-grinding of a suitable 2,6-difluorobenzaldehyde derivative with solid-state nitrating and brominating agents. This method would eliminate the need for bulk solvents, simplifying purification and reducing environmental impact.

Catalyst Design for Green Synthesis

The development of efficient and environmentally benign catalysts is a cornerstone of green chemistry. For the synthesis of this compound, catalyst design focuses on recyclability, the use of heterogeneous systems, and the application of biocatalysis and organocatalysis.

Use of Recyclable and Heterogeneous Catalysts

| Catalyst Type | Advantages | Potential Application in Synthesis |

| Zeolites | Shape selectivity, high acidity, recyclability | Catalyzing the nitration of a difluorobenzaldehyde precursor. |

| Sulfated Zirconia | Strong solid acid, stable, reusable | Facilitating the nitration step under milder conditions. |

| Supported Catalysts | Active species dispersed on a solid support, easy separation | A supported brominating agent for regioselective bromination. |

Biocatalysis and Organocatalysis Approaches

Biocatalysis and organocatalysis represent frontiers in green chemistry, offering highly selective and environmentally friendly alternatives to traditional metal-based catalysis. nih.gov

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. While the direct enzymatic synthesis of a complex molecule like this compound is challenging, enzymes could potentially be used for specific steps, such as regioselective halogenation or oxidation. The advantages of biocatalysis include high selectivity, mild reaction conditions (aqueous media, ambient temperature), and the use of renewable resources. nih.gov

Organocatalysis employs small organic molecules as catalysts. nih.gov This approach avoids the use of often toxic and expensive metal catalysts. For the synthesis of this compound, an organocatalyst could potentially be designed to facilitate the electrophilic substitution reactions (nitration and bromination) with high regioselectivity. The development of such a catalyst would be a significant step towards a more sustainable synthesis of this important compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products